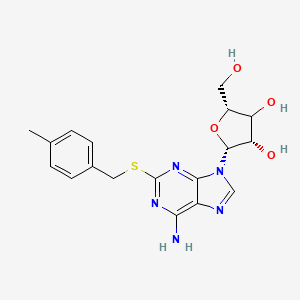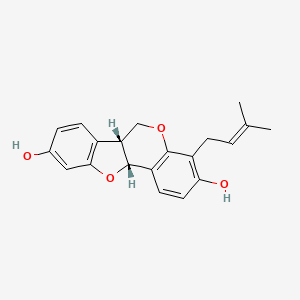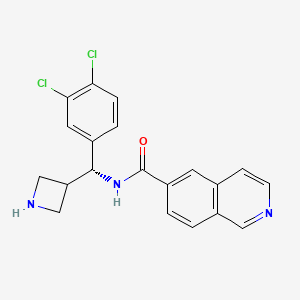
5-Hydroxy-TSU-68
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-TSU-68 is a hydroxylated derivative of TSU-68, which is a low molecular weight inhibitor of tyrosine kinases for vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 . This compound is primarily studied for its potential anticancer properties due to its ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Métodos De Preparación
5-Hydroxy-TSU-68 is synthesized through the hydroxylation of TSU-68The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate the hydroxylation process . Industrial production methods for this compound are not widely documented, but they likely follow similar principles of chemical synthesis and purification as those used in laboratory settings.
Análisis De Reacciones Químicas
5-Hydroxy-TSU-68 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
5-Hydroxy-TSU-68 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of indolinone derivatives.
Biology: It is used to investigate the role of tyrosine kinase inhibitors in cellular processes such as angiogenesis and cell proliferation.
Medicine: It is studied for its potential use as an anticancer agent due to its ability to inhibit angiogenesis and tumor growth.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
5-Hydroxy-TSU-68 exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote angiogenesis and tumor growth. The molecular targets of this compound include vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 .
Comparación Con Compuestos Similares
5-Hydroxy-TSU-68 is similar to other hydroxylated indolinone derivatives, such as:
TSU-68: The parent compound of this compound, which also inhibits tyrosine kinases and has anticancer properties.
Sunitinib: Another tyrosine kinase inhibitor used in the treatment of cancer.
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
3-[5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-12(4-6-17(22)23)10(2)19-16(9)8-14-13-7-11(21)3-5-15(13)20-18(14)24/h3,5,7-8,19,21H,4,6H2,1-2H3,(H,20,24)(H,22,23)/b14-8- |
Clave InChI |
APJYZRJDCRLKDI-ZSOIEALJSA-N |
SMILES isomérico |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)O)NC2=O |
SMILES canónico |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=CC(=C3)O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

